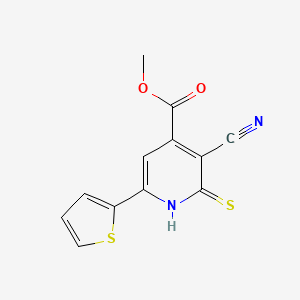

Methyl 3-cyano-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylate

Description

Methyl 3-cyano-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylate is a pyridine derivative characterized by a thiophene substituent at position 6, a cyano group at position 3, a thioxo moiety at position 2, and a methyl carboxylate ester at position 2. The thiophene and cyano groups enhance electronic properties and binding affinity to biological targets, while the methyl ester improves solubility and bioavailability compared to free carboxylic acids. Its synthesis typically involves substitution or cyclization reactions starting from readily available precursors, as seen in related pyridine derivatives .

Properties

IUPAC Name |

methyl 3-cyano-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S2/c1-16-12(15)7-5-9(10-3-2-4-18-10)14-11(17)8(7)6-13/h2-5H,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUQCXJCQSECBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=S)NC(=C1)C2=CC=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of ethyl acetoacetate and acetylacetone.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiophene ring makes it a valuable precursor in the construction of pharmaceuticals and other biologically active compounds.

Biology: In biological research, thiophene derivatives have shown potential as antimicrobial and anticancer agents. The compound's ability to interact with biological targets makes it a candidate for drug development.

Medicine: The medicinal applications of thiophene derivatives are vast. They have been studied for their anti-inflammatory, analgesic, and antipyretic properties. This compound, in particular, could be explored for its therapeutic potential in treating various diseases.

Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pesticides, and other chemicals. The unique properties of this compound make it suitable for various applications, including material science and electronics.

Mechanism of Action

The mechanism by which Methyl 3-cyano-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-cyano-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylate can be contextualized against analogous pyridine-based compounds, as outlined below:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Activity :

- The thiophene substituent in the target compound likely enhances π-π stacking interactions with biological targets compared to naphthalene or styryl groups, which may sterically hinder binding .

- The methyl carboxylate group improves solubility over naphthalene-containing analogs, which exhibit moderate solubility due to hydrophobic substituents .

Synthetic Efficiency :

- The synthesis of the target compound may follow pathways similar to those of related derivatives, such as substitution reactions with chloroacetyl chloride or cyclization of precursor enamines. However, yields and reaction conditions vary significantly; for example, the naphthalene derivative was synthesized in 84% yield using chloroacetyl chloride , whereas styryl-containing analogs require longer reaction times .

Biological Performance :

- While the naphthalene derivative (IC₅₀ = 0.8 μM) demonstrates potent CDK2 inhibition, the target compound’s thiophene group and methyl ester could optimize pharmacokinetics for similar applications .

- The distyryl analog’s antimicrobial activity suggests that extended conjugation may broaden biological targets, albeit at the cost of solubility .

Research Implications

The target compound’s balance of solubility, electronic properties, and steric accessibility positions it as a promising candidate for further pharmacological studies. Comparative data highlight the critical role of substituent selection in tuning activity and synthetic feasibility. Future work should prioritize crystallographic studies (e.g., using SHELX software ) to elucidate binding modes and structure-activity relationships.

Biological Activity

Methyl 3-cyano-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylate (CAS No. 385393-71-5) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

- Molecular Formula : C12H8N2O2S2

- Molecular Weight : 276.33 g/mol

- Structure : The compound features a pyridine ring substituted with a thiophenyl group and a cyano group, contributing to its unique biological properties.

Synthesis

The synthesis of methyl 3-cyano-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the thiophene moiety followed by cyclization reactions to introduce the pyridine structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines. For instance, it showed significant cytotoxic effects against human breast cancer cells, with specific derivatives exhibiting IC50 values in the micromolar range:

These findings suggest that methyl 3-cyano derivatives may serve as potential candidates for further development as anticancer agents.

The mechanism by which methyl 3-cyano-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-4-carboxylate exerts its anticancer effects is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation. It has been shown to inhibit topoisomerase activity, which is crucial for DNA replication and repair in cancer cells .

Other Biological Activities

Apart from its anticancer properties, this compound exhibits a range of other biological activities:

- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in vitro, providing a basis for its use in inflammatory diseases.

- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, indicating potential applications in oxidative stress-related conditions.

Case Studies

Several case studies have documented the biological activity of methyl 3-cyano derivatives:

- Study on Cytotoxicity :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.